Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrolysis and Spectroscopy Studies
Research has explored the pyrolysates of derivatives of bicyclo[2.2.1]hept-2-ene, including ethyl 3-(bicyclo[2.2.1]hept-5-en-2-yl)-3-oxopropanoate, using pyrolysis-mass spectrometry and microwave spectroscopy. These studies provide insights into the thermal decomposition and chemical behavior of these compounds under high temperatures (Sakaizumi et al., 1997).
Polymerization Processes
This compound has been used in the field of polymerization. For example, its derivatives have been involved in the addition polymerization of norbornene derivatives with functional groups, employing palladium catalysts. This area of research is crucial for developing new polymeric materials with specific properties (Kang & Sen, 2004).
Catalysis and Synthesis
The compound has relevance in catalysis, specifically in the synthesis of novel carbocyclic nucleoside analogues. These analogues have potential applications in medicinal chemistry and drug development. The research in this area focuses on exploring new routes for synthesizing complex organic molecules (Hřebabecký et al., 2008).
Crystal Structure Analysis
Studies have also been conducted on the crystal structures of derivatives of bicyclo[2.2.1]hept-2-ene. Understanding the crystal structure of such compounds is crucial for applications in material science and pharmaceuticals (Keller et al., 1995).
Properties
IUPAC Name |
ethyl 3-(2-bicyclo[2.2.1]hept-5-enyl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-15-12(14)7-11(13)10-6-8-3-4-9(10)5-8/h3-4,8-10H,2,5-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLUTSXIATCHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC2CC1C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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